(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate
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Overview
Description
(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate is a chiral compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals due to their biological activity and structural diversity. The (2R,3R) configuration indicates the specific stereochemistry of the molecule, which can significantly influence its biological properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and 2-methylpiperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between ethyl acetoacetate and 2-methylpiperidine under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring.
Stereoselective Reduction: The final step involves a stereoselective reduction to obtain the (2R,3R) configuration.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of chiral catalysts or chiral auxiliaries is common to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the piperidine ring or the ester group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research explores its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-Methyl 2-methylpiperidine-3-carboxylate
- (2R,3R)-tert-Butyl 2-methylpiperidine-3-carboxylate
Uniqueness
(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and tert-butyl counterparts. The ethyl group may also affect the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
ethyl (2R,3R)-2-methylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10-7(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSUHEMVICBCFP-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN[C@@H]1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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